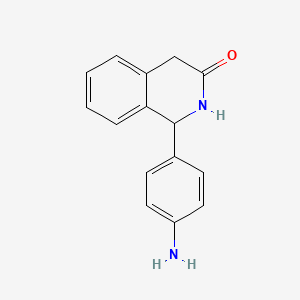
tert-Butyl ethynyl(phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ethynyl(phenyl)carbamate: is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in organic synthesis and its role as a protecting group for amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethynyl(phenyl)carbamate typically involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium and copper-catalyzed reactions suggests that these methods are scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ethynyl(phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the ethynyl group can be replaced by other functional groups.
Deprotection Reactions: The Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Used in three-component coupling reactions.
Acidic Conditions: Used for deprotection reactions.
Major Products Formed:
Free Amines: Formed during deprotection reactions.
Substituted Derivatives: Formed during substitution reactions.
Applications De Recherche Scientifique
Chemistry: tert-Butyl ethynyl(phenyl)carbamate is used in the synthesis of complex organic molecules. It serves as a key intermediate in the development of various bioactive compounds.
Biology and Medicine: The compound has been studied for its potential use in the synthesis of biologically active molecules, including inhibitors for specific enzymes and receptors.
Industry: In industrial applications, this compound is used in the development of new materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of tert-Butyl ethynyl(phenyl)carbamate primarily involves its role as a protecting group for amines. The Boc deprotection mechanism includes protonation, loss of the tert-butyl cation, decarboxylation, and protonation of the amine. This sequence of reactions allows for the selective protection and deprotection of amine groups in complex organic synthesis.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-ethynylphenyl)carbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
Uniqueness: tert-Butyl ethynyl(phenyl)carbamate is unique due to its specific ethynyl group, which provides distinct reactivity compared to other carbamate derivatives. This unique structure allows for specific applications in organic synthesis and the development of bioactive compounds .
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
tert-butyl N-ethynyl-N-phenylcarbamate |
InChI |
InChI=1S/C13H15NO2/c1-5-14(11-9-7-6-8-10-11)12(15)16-13(2,3)4/h1,6-10H,2-4H3 |
Clé InChI |
XVAGMZSYMOTBMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C#C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


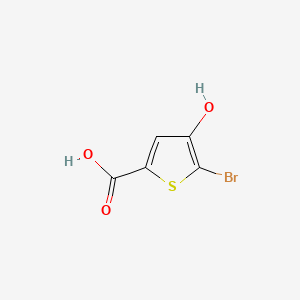


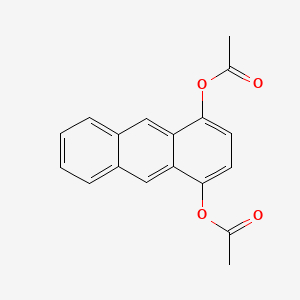
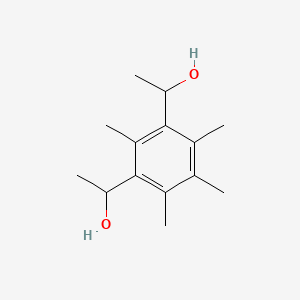
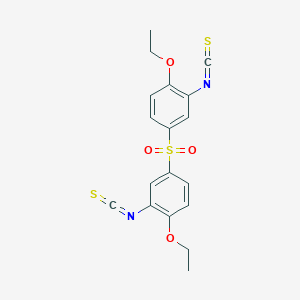
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
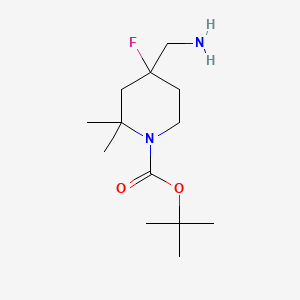
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
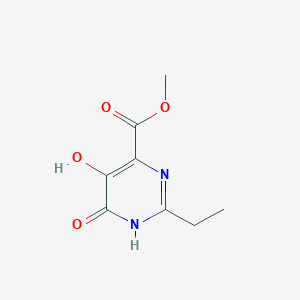
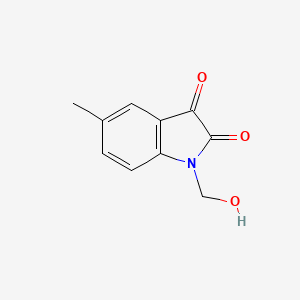

![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
